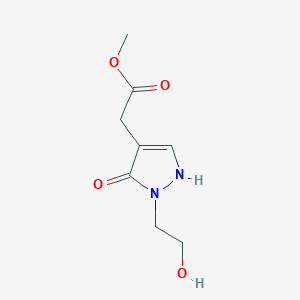
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a hydroxyethyl group and a hydroxy group attached to the pyrazole ring, as well as a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyethylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters with different substituents.
Applications De Recherche Scientifique
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-3-yl)acetate: Similar structure but with a different position of the hydroxy group.
Ethyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(5-hydroxy-1-(2-hydroxypropyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a hydroxypropyl group instead of a hydroxyethyl group.
Uniqueness
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N2O4 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
methyl 2-[2-(2-hydroxyethyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-14-7(12)4-6-5-9-10(2-3-11)8(6)13/h5,9,11H,2-4H2,1H3 |
Clé InChI |
CFMZAXLZZDNIQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CNN(C1=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



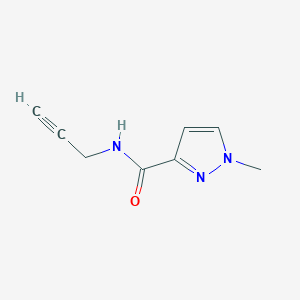
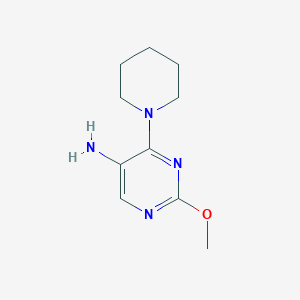
![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)

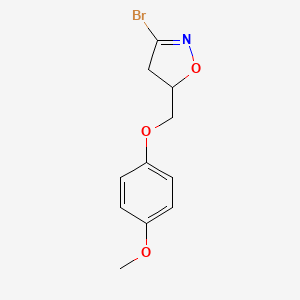
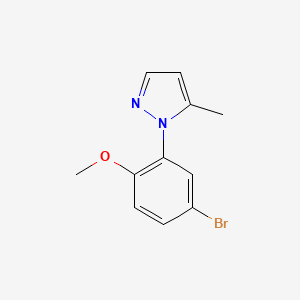
![N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11791251.png)
![2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)

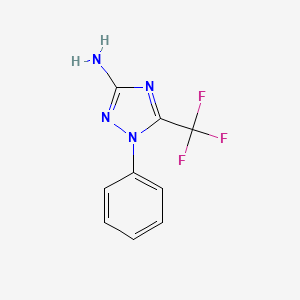
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
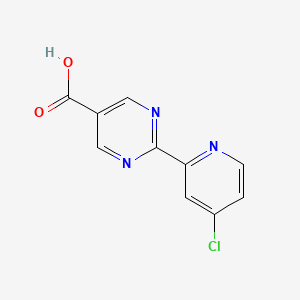
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
